2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine

Description

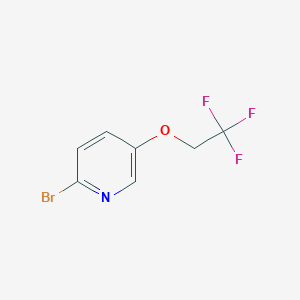

Structure

2D Structure

Properties

IUPAC Name |

2-bromo-5-(2,2,2-trifluoroethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-6-2-1-5(3-12-6)13-4-7(9,10)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOYEXBNFPDKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OCC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Nucleophilic Substitution on Bromopyridine

A widely reported method involves the reaction of 2,5-dibromopyridine or related bromopyridine derivatives with sodium 2,2,2-trifluoroethoxide, generated in situ by reacting 2,2,2-trifluoroethanol with sodium metal. This reaction is conducted in an aprotic solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (85–105°C) with copper(II) sulfate as a catalyst to facilitate the substitution of bromine by the trifluoroethoxy group.

| Parameter | Details |

|---|---|

| Starting material | 2,5-Dibromopyridine or 2-bromo-5-chloropyridine |

| Nucleophile | Sodium 2,2,2-trifluoroethoxide |

| Catalyst | Copper(II) sulfate (CuSO4) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 85–105°C |

| Reaction time | Several hours (varies by scale) |

This method yields 2-bromo-5-(2,2,2-trifluoroethoxy)pyridine with good selectivity and yield, avoiding the need for excessive equivalents of trifluoroethanol, which is a drawback in some older methods.

Multi-Step Process via Acid Chloride Intermediate

Another approach involves the preparation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid from 1,4-dibromobenzene derivatives, which is then converted into the corresponding acid chloride. The acid chloride intermediate is reacted with 2-(aminomethyl)pyridine, followed by catalytic hydrogenation to yield the desired pyridine derivative. However, this method is less favored due to:

- The acid chloride intermediate's instability and requirement for immediate use.

- Non-selective acylation leading to isomer mixtures.

- Multi-step synthesis increasing complexity and reducing overall yield.

This process is more suited for the synthesis of related compounds like Flecainide but provides insight into the functional group transformations involving trifluoroethoxy-substituted pyridines.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield (%) | Industrial Feasibility |

|---|---|---|---|---|

| Copper-catalyzed substitution | Mild conditions, selective, scalable | Requires copper catalyst and DMF solvent | Moderate to High | High |

| Acid chloride intermediate route | Provides access to related compounds | Multi-step, unstable intermediates, isomer mixtures | Moderate | Moderate |

| Grignard reaction for aldehyde | Mild, controllable, high purity product | Requires inert atmosphere and careful temperature control | 80–87 | High |

Detailed Research Findings and Notes

- The copper-catalyzed substitution is preferred commercially due to fewer equivalents of trifluoroethanol needed, reducing cost and waste.

- Use of sodium hydride with DMF in some processes is discouraged due to explosion hazards.

- The acid chloride intermediate cannot be stored and must be used immediately, limiting process flexibility.

- The Grignard method for aldehyde preparation is a key step in some synthetic routes to functionalized pyridines, offering better safety and yield compared to organolithium methods.

- Reaction temperatures around 85–105°C and use of aprotic solvents like DMF are critical for optimal substitution reactions.

- Catalysts such as copper(II) sulfate enhance nucleophilic aromatic substitution efficiency.

Summary Table of Key Reaction Conditions for this compound Preparation

| Step | Reagents & Catalysts | Solvent | Temperature (°C) | Time | Notes |

|---|---|---|---|---|---|

| Formation of sodium trifluoroethoxide | Sodium metal + 2,2,2-trifluoroethanol | DMF or aprotic solvent | Ambient | 1–2 hours | Generates nucleophile in situ |

| Nucleophilic substitution | 2,5-Dibromopyridine + sodium trifluoroethoxide + CuSO4 | DMF | 85–105 | Several hours | Copper catalyst critical for reaction |

| Workup and isolation | Standard aqueous workup, filtration | - | - | - | Product isolated as off-white solid |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce a range of oxidized or reduced derivatives.

Scientific Research Applications

2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine has several applications in scientific research, including:

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

Medicine: It serves as an intermediate in the synthesis of potential drug candidates and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine involves its interaction with molecular targets through its functional groups. The bromine atom and trifluoroethoxy group can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions influence the compound’s reactivity and its ability to modify other molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine (CAS 126728-58-3)

- Molecular Formula: C₇H₅BrF₃NO (identical to the main compound).

- Structural Difference : Bromine at position 5 and trifluoroethoxy at position 2.

- Reactivity : The bromine’s position alters regioselectivity in electrophilic substitution. Trifluoroethoxy at position 2 directs incoming electrophiles to meta positions, whereas bromine at position 5 exerts ortho/para-directing effects .

Halogen-Substituted Analogs

2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine (CAS 256473-04-8)

- Molecular Formula: C₇H₅ClF₃NO.

- Key Differences: Chlorine replaces bromine, reducing leaving-group ability in nucleophilic substitutions.

5-Chloro-2-(trifluoromethoxy)pyridine (CAS 1361836-39-6)

Functional Group Variations

5-Bromo-3-(trifluoromethyl)pyridin-2-ol (CAS 76041-79-7)

- Molecular Formula: C₇H₄BrF₃NO.

- Trifluoromethyl at position 3 provides strong electron-withdrawing effects, stabilizing negative charges in intermediates .

3-Bromo-2-ethoxy-5-(trifluoromethyl)pyridine (CAS 216766-04-0)

Comparative Data Table

Biological Activity

2-Bromo-5-(2,2,2-trifluoroethoxy)pyridine is a compound of interest in various fields, including pharmaceuticals and agrochemicals. Its unique structural features, particularly the trifluoroethoxy group, contribute to its biological activity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency and selectivity due to their unique electronic properties.

- Inhibition of Enzymes : The trifluoroethoxy moiety has been shown to enhance the binding affinity to various enzymes, impacting metabolic pathways.

- Antimicrobial Properties : Studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli. |

| Study 2 | Enzyme Inhibition | Inhibitory effects on acetylcholinesterase were observed with an IC50 value of 50 µM. |

| Study 3 | Cytotoxicity | Exhibited cytotoxic effects on cancer cell lines with an IC50 value of 25 µM. |

Detailed Research Findings

- Antimicrobial Activity : In a recent study, this compound was evaluated against various bacterial strains. The results indicated that it possesses notable antibacterial properties, particularly against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa .

- Enzyme Interaction : The compound has been studied for its interaction with acetylcholinesterase (AChE), an important enzyme in neurotransmission. It was found to inhibit AChE activity effectively, suggesting potential applications in treating neurodegenerative diseases .

- Cytotoxicity : In vitro assays demonstrated that this compound has cytotoxic effects on several cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis in cancer cells .

Safety and Toxicology

While exploring the biological activity of this compound, it is crucial to consider its safety profile:

Q & A

Q. Basic

- 19F NMR : A singlet near δ –75 ppm confirms the trifluoroethoxy group.

- 1H NMR : Aromatic protons (C3 and C4) appear as doublets (J ≈ 8.6 Hz) due to coupling with adjacent substituents.

- IR Spectroscopy : Stretching vibrations for C-Br (~600 cm⁻¹) and C-O-C (~1250 cm⁻¹) validate the structure .

How can researchers resolve contradictions in reported reaction yields when using this compound in palladium-catalyzed couplings?

Advanced

Yield discrepancies often arise from catalyst-ligand mismatches or solvent effects. Systematic screening (e.g., using Pd(OAc)₂ with SPhos or Xantphos ligands) in solvents like toluene or THF can identify optimal systems. Kinetic studies (e.g., in situ NMR) may reveal side reactions (e.g., proto-deboronation or homocoupling). Reporting detailed reaction parameters (e.g., degassing methods, substrate ratios) enhances reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.